N-Acetyl-2-bromo-L-phenylalanine
CAS No.: 259752-10-8
Cat. No.: VC8375597
Molecular Formula: C11H12BrNO3
Molecular Weight: 286.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259752-10-8 |
|---|---|
| Molecular Formula | C11H12BrNO3 |
| Molecular Weight | 286.12 g/mol |
| IUPAC Name | (2S)-2-acetamido-3-(2-bromophenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | GNQCQGMGPLISBV-JTQLQIEISA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=CC=C1Br)C(=O)O |
| SMILES | CC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |
| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |
Introduction
Structural and Chemical Identity
N-Acetyl-2-bromo-L-phenylalanine (CHBrNO) is characterized by a phenylalanine backbone with two modifications:
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Acetylation: The α-amino group is protected by an acetyl group, enhancing stability and reducing racemization during peptide synthesis .
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Bromination: A bromine atom is introduced at the ortho position of the aromatic ring, altering electronic properties and enabling further functionalization via cross-coupling reactions .
The compound’s molecular weight is approximately 286.13 g/mol, with a melting point estimated between 165–170°C based on analogs like N-acetyl-L-phenylalanine (171–173°C) . Its solubility profile is expected to mirror acetylated phenylalanine derivatives, showing moderate solubility in polar organic solvents like methanol and acetone .
Synthesis Pathways
Acetylation of L-Phenylalanine
The synthesis begins with the acetylation of L-phenylalanine using acetic anhydride or acetyl chloride under basic conditions. This step yields N-acetyl-L-phenylalanine, a well-documented precursor . Key parameters include:
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Reagents: Acetic anhydride, pyridine, or T3P (propane phosphonic acid anhydride) for efficient coupling .
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Conditions: Room temperature to 50°C, with reaction times of 2–4 hours .
Regioselective Bromination
Bromination at the ortho position is achieved using electrophilic brominating agents. Studies on phenylglycine derivatives demonstrate that bromoisocyanuric acid (BICA-Na) in sulfuric acid selectively introduces bromine at specific positions . For example, bromination of N-acetyl-L-phenylalanine with BICA-Na (2 equivalents) in 60% HSO yields the dibrominated product . Adjusting reaction conditions (e.g., acid concentration) can favor ortho substitution:
| Brominating Agent | HSO (%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BICA-Na | 60 | 25 | 58 |
| BICA-Na | 90 | 25 | 25 |
Table 1. Bromination efficiency under varying sulfuric acid concentrations .
HPLC and NMR analyses confirm regioselectivity, with ortho-brominated products showing distinct coupling patterns in aromatic proton regions .
Physicochemical Properties
Spectral Characteristics
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NMR: The ortho-bromine atom induces deshielding of adjacent protons, resulting in a doublet of doublets (δ 7.2–7.5 ppm) for aromatic protons. The acetyl group resonates as a singlet at δ 2.0 ppm .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 286.1 (M+H) .
Applications in Research
Peptide Engineering
The bromine atom serves as a heavy atom for X-ray crystallography, aiding in phase determination during protein structure analysis . Additionally, its ortho substitution minimizes steric hindrance in peptide chains, enabling site-specific modifications .
Medicinal Chemistry
Brominated phenylalanine derivatives are precursors to kinase inhibitors and antimicrobial agents. For instance, analogs of Nα-aroyl-N-aryl-phenylalanine amides exhibit activity against Mycobacterium abscessus, with bromine enhancing binding affinity to hydrophobic pockets .
Bioconjugation
The bromine atom enables Suzuki-Miyaura cross-coupling reactions, facilitating the attachment of fluorescent tags or bioorthogonal handles. This property is exploited in probes like o-cyano-phenylalanine for studying protein folding .
Challenges and Future Directions
Emerging Applications
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